Welcome to the BenchChem Online Store!
molecular formula C11H19NO B8515142 1-(1-Methylcyclohexyl)pyrrolidin-2-one CAS No. 886615-99-2

1-(1-Methylcyclohexyl)pyrrolidin-2-one

Cat. No. B8515142
M. Wt: 181.27 g/mol
InChI Key: VSDATMZINORTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07713979B2

Procedure details

Dissolve 4-chloro-N-(1-methylcyclohexyl)butanamide (1.35 g, 6.20 mmol) in anhydrous THF (100 mL) and add NaH (1.24 g, 31.00 mmol, 60% wt in oil). Heat and stir the reaction mixture at 60° C. overnight then cool it to room temperature. Add water (50 mL) carefully and extract the aqueous with EtOAc (3×200 mL). Combine the organic layers and dry with Na2SO4, filter, concentrate and purify by flash column chromatography (silica gel, 20-70% of EtOAc-Hexane) to give 0.64 g (57%) of the title compound as a colorless oil. 1H NMR (CDCl3) δ 3.41 (t, 2H), 2.34 (t, 2H), 2.26 (m, 2H), 1.92 (m, 2H), 1.32-1.56 (m, 8H), 1.26 (s, 3H).
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][C:5]([NH:7][C:8]1([CH3:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)=[O:6].[H-].[Na+]>C1COCC1>[CH3:14][C:8]1([N:7]2[CH2:2][CH2:3][CH2:4][C:5]2=[O:6])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.35 g
Type
reactant
Smiles
ClCCCC(=O)NC1(CCCCC1)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stir the reaction mixture at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
then cool it to room temperature
EXTRACTION
Type
EXTRACTION
Details
Add water (50 mL) carefully and extract the aqueous with EtOAc (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layers and dry with Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify by flash column chromatography (silica gel, 20-70% of EtOAc-Hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(CCCCC1)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.64 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.